molecular formula C8H8N2O4 B15334329 2-Amino-3-methyl-6-nitrobenzoic acid

2-Amino-3-methyl-6-nitrobenzoic acid

Cat. No.: B15334329
M. Wt: 196.16 g/mol
InChI Key: IPEVYDVXDNHZOF-UHFFFAOYSA-N
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Description

2-Amino-3-methyl-6-nitrobenzoic acid is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, characterized by the presence of amino, methyl, and nitro functional groups. This compound is significant in organic synthesis and has various applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-methyl-6-nitrobenzoic acid typically involves nitration and amination reactions. One common method is the nitration of 3-methylbenzoic acid, followed by the reduction of the nitro group to an amino group. The reaction conditions often include the use of nitric acid for nitration and catalytic hydrogenation for reduction .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficiency and safety. The use of catalysts such as palladium on carbon (Pd/C) for hydrogenation is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-methyl-6-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-3-methyl-6-nitrobenzoic acid is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2-Amino-3-methyl-6-nitrobenzoic acid involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, influencing their activity. The compound can also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

  • 2-Amino-3-nitrobenzoic acid
  • 2-Amino-5-nitrobenzoic acid
  • 2-Methyl-3-nitrobenzoic acid
  • 3-Methyl-6-nitrobenzoic acid

Comparison: 2-Amino-3-methyl-6-nitrobenzoic acid is unique due to the specific positioning of its functional groups, which influences its reactivity and applications. Compared to 2-Amino-3-nitrobenzoic acid, the presence of the methyl group in this compound enhances its lipophilicity and may affect its biological activity. Similarly, the position of the nitro group in 2-Amino-5-nitrobenzoic acid alters its electronic properties and reactivity .

Properties

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

2-amino-3-methyl-6-nitrobenzoic acid

InChI

InChI=1S/C8H8N2O4/c1-4-2-3-5(10(13)14)6(7(4)9)8(11)12/h2-3H,9H2,1H3,(H,11,12)

InChI Key

IPEVYDVXDNHZOF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C(=O)O)N

Origin of Product

United States

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